Chelidonine (+)

Übersicht

Beschreibung

This compound has been recognized for its diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities . Chelidonine has a complex molecular structure, which contributes to its wide range of biological effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Chelidonine can be synthesized through a series of chemical reactions involving urethane and benzyl bromide as key building blocks . The synthesis begins with the preparation of urethane from nitrile, which undergoes hydrolysis to form carboxylic acid. This carboxylic acid is then subjected to Curtius degradation to yield crude isocyanate, which reacts with benzyl alcohol to form urethane. Benzyl bromide is synthesized from 2,3-methylenedioxybenzaldehyde through successive Hofmann and von Braun degradations .

Industrial Production Methods: Industrial production of chelidonine typically involves extraction from Chelidonium majus using acid alcohol, followed by ion exchange and purification processes . This method ensures the isolation of chelidonine in sufficient quantities for pharmaceutical and research applications.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Chelidonin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen:

Oxidation: Chelidonin kann unter sauren Bedingungen mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Die Reduktion von Chelidonin kann mit Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Hydroxidionen oder Amine.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation Chelidonin-N-Oxid ergeben, während die Reduktion Dihydrochelidonin erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Chemie: Als Vorläufer bei der Synthese anderer komplexer Alkaloide verwendet.

Biologie: Untersucht auf seine Rolle bei der Induktion von Apoptose in Krebszellen.

Medizin: Als Schmerzmittel und Entzündungshemmer eingesetzt.

Industrie: Wird bei der Entwicklung von Pharmazeutika und als natürliches Pestizid aufgrund seiner bioaktiven Eigenschaften verwendet.

5. Wirkmechanismus

Chelidonin übt seine Wirkungen über mehrere molekulare Ziele und Pfade aus . Es hemmt Acetylcholinesterase und Butyrylcholinesterase, was zu erhöhten Acetylcholin-Spiegeln und verlängerter Neurotransmitterwirkung führt . Zusätzlich stört Chelidonin Mikrotubuli, was zu einer mitotischen Arretierung und zum Zelltod in Tumorzellen führt . Es moduliert auch den STAT3-Signalweg, der die Zytokinproduktion und die Immunantwort beeinflusst .

Wirkmechanismus

Chelidonine exerts its effects through multiple molecular targets and pathways . It inhibits acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine and prolonged neurotransmitter action . Additionally, chelidonine disrupts microtubules, causing mitotic arrest and cell death in tumor cells . It also modulates the STAT3 signaling pathway, affecting cytokine production and immune responses .

Vergleich Mit ähnlichen Verbindungen

Chelidonin ist unter den Benzophenanthridin-Alkaloiden aufgrund seiner spezifischen molekularen Struktur und pharmakologischen Eigenschaften einzigartig . Ähnliche Verbindungen umfassen:

Homochelidonin: Teilt eine ähnliche Struktur, unterscheidet sich jedoch in seiner biologischen Aktivität.

Chelamin: Ein weiteres Benzophenanthridin-Alkaloid mit unterschiedlichen pharmakologischen Wirkungen.

Norchelidonin: Strukturell verwandt, aber mit Variationen in seiner chemischen Reaktivität und seinen biologischen Funktionen.

Chelidonin zeichnet sich durch seine starke Antitumor- und entzündungshemmende Wirkung aus, was es zu einer wertvollen Verbindung für weitere Forschungs- und Therapieentwicklung macht.

Biologische Aktivität

Chelidonine (+), a prominent alkaloid derived from Chelidonium majus, exhibits a diverse range of biological activities, making it a subject of significant scientific interest. This article explores the compound's pharmacological properties, including its anticancer, anti-inflammatory, antimicrobial, and hepatoprotective effects, supported by various studies and case analyses.

Chemical Structure and Classification

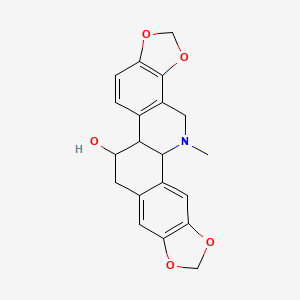

Chelidonine belongs to the protoberberine alkaloid family, characterized by its complex molecular structure that contributes to its biological activity. The chemical formula of chelidonine is , with a molecular weight of approximately 353.38 g/mol.

Anticancer Activity

Mechanisms of Action:

Chelidonine has demonstrated potent anticancer properties across multiple studies. It induces apoptosis in various cancer cell lines, including HeLa (cervical cancer) and B16F10 (melanoma) cells. The mechanism appears to involve modulation of key signaling pathways such as p38-p53 and AKT/PI3K pathways, which are crucial for cell survival and apoptosis .

Case Studies:

- In a study examining the effects of chelidonine on human leukemic cells, it was found to significantly reduce cell viability, suggesting its potential as a therapeutic agent in leukemia treatment .

- Another research highlighted chelidonine's ability to overcome multidrug resistance in cancer cells, indicating its utility in enhancing the efficacy of existing chemotherapeutic agents .

Anti-inflammatory Effects

Chelidonine exhibits notable anti-inflammatory properties, particularly in modulating cytokine secretion. Research has shown that chelidonine significantly decreases the secretion of TNF-α and IL-1β in human polymorphonuclear leukocytes (neutrophils) in a concentration-dependent manner .

Data Table: Cytokine Secretion Inhibition by Chelidonine

| Concentration (μM) | TNF-α Secretion (%) | IL-1β Secretion (%) |

|---|---|---|

| 0.625 | 46.4 ± 12.4 | 40.5 ± 10.2 |

| 1.25 | 30.2 ± 8.9 | 25.0 ± 9.5 |

| 2.5 | 15.1 ± 5.2 | 10.0 ± 3.8 |

This table illustrates the compound's effectiveness at various concentrations, highlighting its potential for therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Chelidonine has been recognized for its antimicrobial properties against various pathogens. Studies have indicated that extracts from C. majus, containing chelidonine, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Research Findings:

- In vitro studies have shown that chelidonine effectively inhibits the growth of Staphylococcus aureus and Escherichia coli, reinforcing its potential as an antimicrobial agent .

- The compound also displays antifungal activity against Candida species, further expanding its applicability in treating infectious diseases .

Hepatoprotective Effects

The hepatoprotective properties of chelidonine have been attributed to its ability to enhance liver function and protect against liver damage caused by toxic substances. Research has indicated that C. majus extracts can promote bile flow and exhibit protective effects on liver cells during oxidative stress conditions .

Eigenschaften

IUPAC Name |

24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKISGDRQRSCII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871663 | |

| Record name | CERAPP_61075 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.